Nigrocin-1-OW4
Description
Overview of Host Defense Peptides in Biological Systems
Host defense peptides (HDPs), also known as antimicrobial peptides (AMPs), are fundamental components of the innate immune system found in a vast array of organisms, from microbes to humans. acs.orgnih.gov These small, naturally occurring peptides, typically composed of 12 to 50 amino acids, serve as a first line of defense against invading pathogens. ubc.ca HDPs are generally cationic and contain a significant proportion of hydrophobic amino acids. ubc.ca Their primary role is to combat a broad spectrum of microorganisms, including bacteria, fungi, and viruses. acs.orgfrontiersin.org Beyond their direct antimicrobial actions, HDPs exhibit a remarkable range of immunomodulatory functions. acs.orgubc.ca They can influence inflammatory responses, attract immune cells to the site of infection, promote wound healing, and even display anti-cancer properties. nih.govubc.cafrontiersin.org The multifaceted nature of HDPs makes them a subject of intense research, offering potential new avenues for therapeutic development in an era of increasing antibiotic resistance. frontiersin.org
The Significance of Amphibian Skin Secretions as a Source of Bioactive Compounds
The skin of amphibians is a veritable treasure trove of bioactive molecules, playing a crucial role in their survival and interaction with the environment. frontiersin.org Glandular secretions from amphibian skin contain a rich and diverse array of compounds, including biogenic amines, alkaloids, and a vast number of peptides. oleksandraoskyrko.comkosfaj.org These secretions serve multiple purposes, from defense against predators to protection from pathogenic microorganisms. frontiersin.orgbohrium.com For decades, scientists have been fascinated by the pharmacological potential of these compounds, which have been shown to possess cardiotonic, antidiabetic, immunomodulatory, antiviral, and potent antimicrobial activities. oleksandraoskyrko.com The sheer diversity and bioactivity of these molecules make amphibian skin a prime source for the discovery of novel drug candidates. frontiersin.orgbohrium.com
Introduction to Nigrocin-1-OW4 as a Specific Case Study in Antimicrobial Peptide (AMP) Research
Among the numerous peptides isolated from amphibian skin, the nigrocin family of peptides has garnered significant attention. nih.gov this compound is a specific member of this family, isolated from the skin secretions of the Wuchuan odorous frog, Odorrana wuchuanensis. imrpress.comvulcanchem.com As an antimicrobial peptide, this compound is a subject of research for its potential to combat various pathogens. frontiersin.org Its study provides a valuable case for understanding the structure-function relationships of amphibian-derived AMPs and their potential applications in medicine. imrpress.com This article will focus exclusively on the chemical and biological properties of this compound as documented in scientific literature.
Compound Profile: this compound
| Property | Value |
| Family | Nigrocin nih.govkarishmakaushiklab.com |
| Origin | Odorrana wuchuanensis (Wuchuan odorous frog) imrpress.comvulcanchem.com |
| Primary Function | Antimicrobial frontiersin.org |
Antimicrobial and Biological Activities of this compound
Antimicrobial Spectrum of Activity
The antimicrobial spectrum of a compound refers to the range of microorganisms it can effectively inhibit or kill. wikipedia.org This spectrum is often categorized as broad or narrow. libretexts.org
Broad-Spectrum Activity: this compound has demonstrated activity against both Gram-positive and Gram-negative bacteria, as well as fungi, indicating a broad spectrum of antimicrobial action. frontiersin.orgnovoprolabs.com
Activity Against Gram-Positive Bacteria: Research has shown this compound to be effective against Gram-positive bacteria. frontiersin.org
Activity Against Gram-Negative Bacteria: The peptide also exhibits activity against Gram-negative bacteria. frontiersin.org
Antifungal Activity: Studies have confirmed the antifungal properties of this compound. novoprolabs.com
Additional Biological Properties
Beyond its direct antimicrobial effects, this compound is noted for other biological activities.
Anti-Biofilm Properties: Biofilms are communities of microorganisms attached to a surface and encased in a protective matrix, which makes them notoriously resistant to antibiotics. nih.govbiorxiv.org Some antimicrobial peptides have the ability to disrupt these biofilms. researchgate.netnih.gov The potential anti-biofilm properties of this compound are an area of research interest.
Immunomodulatory Effects: Many host defense peptides can modulate the immune system. nih.govnih.gov this compound is also suggested to have immunomodulatory capabilities. frontiersin.org
Anti-Cancer Potential: Certain antimicrobial peptides have been found to exhibit cytotoxic activity against cancer cells. nih.govnih.gov this compound has been noted for its potential anti-cancer properties. frontiersin.org
Structure-Activity Relationship of this compound
The biological activity of a peptide is intrinsically linked to its structure.
Role of the “Rana Box”
A characteristic feature of many frog-derived antimicrobial peptides is the "Rana box," a disulfide-bridged heptapeptide (B1575542) motif at the C-terminus. core.ac.uk This structural element is often crucial for the peptide's biological function and stability. iiitd.edu.in In the Nigrocin family, the "Rana box" is believed to be important for maintaining antimicrobial activity. core.ac.uk
Impact of Amino Acid Substitutions
Properties
bioactivity |
Antibacterial, Antifungal |
|---|---|
sequence |
GILSGVLGMGKKIVCGLRGLC |
Origin of Product |
United States |
Biological Origin and Ecological Role of Nigrocin 1 Ow4
Discovery and Isolation within the Amphibian Peptidome
Nigrocin-1-OW4 was identified as part of extensive research into the antimicrobial peptides (AMPs) present in the skin secretions of various frog species. Specifically, this peptide was isolated from the skin of the Asian odorous frog, Odorrana andersonii. The discovery was a component of a wider peptidomic analysis of nine different species of Chinese odorous frogs, which aimed to characterize the vast and diverse array of AMPs these amphibians produce. cpu-bioinfor.org
The isolation and identification of this compound and other peptides from Odorrana andersonii involved a sophisticated combination of techniques. The general procedure for isolating such peptides begins with the collection of skin secretions, a process that is often stimulated to ensure a sufficient quantity of the defensive peptides is obtained. This complex mixture is then subjected to separation and analysis.
A common strategy for the characterization of novel peptides from these complex natural libraries involves the integration of "shotgun" cloning of the cDNAs that encode for the peptide precursors with tandem mass spectrometry (MS/MS) sequencing. nih.gov By analyzing the transcriptome of the granular glands present in the frog's skin, researchers can deduce the putative amino acid sequences of the bioactive peptides. nih.gov These predicted structures are then confirmed using advanced mass spectrometry techniques, which provide precise sequencing of the peptides present in the secretions. nih.gov This integrated approach allows for the rapid identification and structural elucidation of new peptides like this compound from the complex peptidomes of amphibians. nih.gov
The primary structure of this compound has been determined to be GILSGVLGMGKKIVCGLRGLC. unist.hr It is classified within the Nigrocin family of peptides. cpu-bioinfor.org
Functional Ecology of this compound in Native Host Defense
The skin of amphibians is a critical interface between the organism and its environment, serving functions such as respiration and defense. nih.gov A key component of this defense is the production and secretion of a wide array of antimicrobial peptides from specialized granular glands. nih.gov These peptides, including this compound, constitute a crucial part of the innate immune system of the frog, providing a rapid and potent defense against a broad spectrum of pathogenic microorganisms. nih.gov
This compound exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. cpu-bioinfor.org Furthermore, it has demonstrated antifungal properties, notably against the yeast Candida albicans. cpu-bioinfor.org This broad-spectrum activity is vital for the frog's survival in environments that are rich in potential pathogens. The peptide likely acts as a first line of defense, preventing microbial invasion through the permeable skin of the amphibian.
The functional efficacy of this compound and other related peptides is highlighted by their minimum inhibitory concentrations (MICs) against various microbes. For instance, a close relative, Nigrocin-1-OW3, also from Odorrana andersonii, shows MICs of 11.3 µg/ml against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative), and 6.7 µg/ml against Candida albicans. cpu-bioinfor.org While specific MIC data for this compound is not detailed in the provided search results, its classification and co-occurrence with these other potent AMPs suggest a similar and significant role in the host's defense.
The diversity of AMPs, including different members of the Nigrocin family, within a single frog species is thought to provide a synergistic and robust defense against a wide range of evolving microbial threats. nih.gov
Biogeographical Distribution of Related Peptide Systems
The distribution of antimicrobial peptide families in amphibians is a subject of significant interest in evolutionary biology and biogeography. The Nigrocin peptide family, to which this compound belongs, is predominantly found in Asian ranid frogs, particularly within the Odorrana genus. nih.gov For example, Nigrocin-2 peptides have been identified in several species of Chinese Odorrana frogs, including O. schmackeri, O. livida, O. hejiangensis, and O. versabilis. nih.gov
The distribution of these peptide families can be sporadic across different anuran families. researchgate.net While some families, like the Ranidae, are rich sources of these peptides, others are not. researchgate.net There is a notable pattern where the precursor regions (preproregions) of these peptides are strikingly conserved across different frog families from various continents, while the mature peptide sequences, which confer the antimicrobial activity, are hyperdivergent. This suggests a common ancestry followed by rapid evolution to adapt to different pathogenic pressures in diverse environments.
Research has also indicated a potential link between the diversity of AMPs and the geographical range and habitat variation of a frog species. cnjournals.com Species with broader geographical distributions and those that inhabit more varied environments tend to have a greater diversity of AMPs. cnjournals.com This suggests that the arsenal (B13267) of peptides, including those from the Nigrocin family, has evolved in response to the specific ecological niches and the corresponding microbial communities that the frogs encounter. The presence of Nigrocin peptides in various Asian frog species points to a shared evolutionary history and adaptation to the biogeographical conditions of that region.
Molecular Classification and Evolutionary Relationship of Nigrocin 1 Ow4
Phylogenetic Analysis of Nigrocin Peptides and Related Families
Phylogenetic analyses of antimicrobial peptides from various frog species reveal the evolutionary relationships and diversification of the nigrocin family. These studies often compare the precursor sequences of AMPs, which include a signal peptide, an acidic pro-region, and the C-terminal mature peptide. longdom.org The nigrocin family is part of a larger group of AMPs found in the Ranidae family of frogs. researchgate.net
Research on different frog species, such as Rana dybowskii, Rana amurensis, and Pelophylax nigromaculatus, has shown significant variation in the composition of their AMPs, with each species possessing a unique arsenal (B13267) of these peptides. mdpi.com Nigrocin-1, for instance, exhibits approximately 73% sequence similarity with brevinin-2, another family of AMPs, highlighting a shared evolutionary origin. researchgate.net However, other members of the nigrocin family, like nigrocin-2, show low sequence homology with other peptides from the Ranidae family, suggesting a more divergent evolutionary path. researchgate.net
The evolutionary relatedness of these peptides is often visualized through phylogenetic trees constructed based on the sequences of the acidic propiece and the mature peptide region. mdpi.com This similarity among AMPs from different species suggests they likely originate from a common evolutionary source. nih.gov
Below is a table representing the diversity of the Nigrocin-2 peptide subfamily found in various frog species, illustrating the interspecies diversity within the broader Nigrocin family.
| Peptide Name | Species of Origin |
| Nigrocin-2GRa-c | Odorrana grahami |
| Nigrocin-OG12 | Odorrana grahami |
| Nigrocin-20 | Odorrana grahami |
| Nigrocin-2LVa | Odorrana livida |
| Nigrocin-2LVb | Odorrana livida |
| Nigrocin-2SCa | Odorrana schmackeri |
| Nigrocin-2SCb | Odorrana schmackeri |
| Nigrocin-2SCc | Odorrana schmackeri |
| Nigrocin-2VB | Odorrana versabilis |
| Nigrocin-2HJ | Odorrana hejiangensis |
| Data sourced from ResearchGate. researchgate.net |
Conserved Sequence Motifs and Functional Domains within the Nigrocin Family
The nigrocin family of peptides is characterized by several conserved sequence motifs and functional domains that are critical to their structure and antimicrobial activity. One of the most prominent features is the high conservation of multiple glycine (B1666218) residues in their amino acid sequences. mdpi.com
A key conserved feature is the "Rana box," a heptapeptide (B1575542) motif with the sequence CGLXGLC, located at the C-terminus of the peptide. nih.govmdpi.com This motif contains a disulfide bridge between the two cysteine residues, which is a characteristic feature of many AMPs from the Ranidae family. researchgate.netbicnirrh.res.in The disulfide bond in the Rana box is considered important for the antimicrobial activity and structural stability of some nigrocin peptides. nih.govmdpi.com For example, in nigrocin-PN, the disulfide bond is crucial for its antimicrobial activity, as replacing the cysteines with leucine (B10760876) reduced its effectiveness, and deleting the entire Rana box rendered the peptide inactive. mdpi.com
However, the indispensability of the Rana box for antimicrobial function is not universal across all related peptides. In some instances, the replacement of this motif has been shown to enhance activity. mdpi.com For example, modifying nigrocin-HL by replacing the Rana box with a phenylalanine residue resulted in a significant increase in its potency against several microbes, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov
The table below details the precursor sequence of a novel nigrocin from Hylarana latouchii, highlighting the different domains.
| Domain | Sequence | Number of Amino Acid Residues |
| Signal Peptide | MFTSKKSLLLLFFLGTINLSLC | 22 |
| Mature Peptide | 21 | |
| Acidic Spacer Peptide | Present between signal and mature peptide | |
| Data sourced from PubMed Central. nih.gov |
Evolutionary Trajectories of Antimicrobial Peptide Diversity
The remarkable diversity of antimicrobial peptides in amphibians is the result of rapid evolution, driven by the constant selective pressure exerted by pathogens in their environment. imrpress.com Each frog species typically expresses a unique repertoire of 10 to 20 different AMPs, indicating a rapid divergence even between closely related species. imrpress.com This diversity enhances the host's ability to combat a wide spectrum of microorganisms. mdpi.com
The evolution of AMPs like those in the nigrocin family is thought to occur through gene duplication followed by accelerated mutation rates in the regions encoding the mature peptide. This allows for the generation of novel peptides with different antimicrobial properties. The nucleotide diversity within AMP families can be quite high, as seen in the temporin family, which is also found in frogs. mdpi.com
The synthesis of AMPs as precursors containing a signal peptide, an acidic pro-region, and the mature peptide is a conserved mechanism. longdom.org The signal sequence directs the precursor to the granular glands, where it is stored in an inactive form. longdom.org Upon stimulation, proteolytic cleavage releases the mature, active peptide. longdom.org This process allows for the safe storage of potentially cytotoxic peptides.
The evolutionary pressure to maintain a broad spectrum of antimicrobial activity while minimizing harm to the host's own cells has led to the development of peptides with specific structural features, such as the amphipathic helical structure observed in nigrocins, which facilitates their interaction with and disruption of microbial membranes. mdpi.com
Advanced Mechanistic Investigations of Nigrocin 1 Ow4 S Biological Activity
Elucidation of Cellular and Subcellular Targets
The primary cellular target for Nigrocin-1-OW4 and related amphibian antimicrobial peptides is the microbial cell membrane. imrpress.comresearchgate.net The fundamental architecture of these peptides, characterized by a net positive charge and a high proportion of hydrophobic amino acids, facilitates a strong affinity for the negatively charged components typical of bacterial and fungal plasma membranes. imrpress.com
Upon membrane translocation, these peptides may also engage with and disrupt subcellular components. The general mechanism for frog skin AMPs includes the potential for inactivating various intracellular targets, which contributes to their potent antimicrobial effect. imrpress.com While the precise intracellular molecules targeted by this compound are not yet fully elucidated, the co-localization of similar peptides with bacteria suggests a direct action following membrane entry. imrpress.com
Pathways of Action: Membrane Interaction and Intracellular Perturbations
The mode of action for this compound is consistent with the mechanism established for the Nigrocin family, which centers on catastrophic damage to the microbial cell membrane. nih.gov This process involves a series of physicochemical interactions and structural rearrangements.
Membrane Interaction: The initial contact is an electrostatic attraction between the cationic peptide and the anionic phospholipids (B1166683) of the microbial membrane. Following this, the peptide undergoes a conformational change, adopting a distinct amphipathic α-helical structure in the membrane-mimicking environment. nih.gov This structure is crucial, as it positions hydrophobic amino acid residues to interact with the lipid core of the membrane, while hydrophilic residues remain exposed to the aqueous environment. novoprolabs.com Many peptides in the Nigrocin family, including close relatives of this compound, feature a C-terminal "Rana box"—a loop structure stabilized by a disulfide bond that enhances the stability of this active conformation. mdpi.combicnirrh.res.in
Intracellular Perturbations: The insertion of the amphipathic helix into the membrane disrupts its integrity. nih.gov Studies on related Nigrocin peptides using fluorescent dyes like SYTOX Green, which only enters cells with compromised membranes, confirm that these peptides induce membrane permeability in a concentration-dependent manner. mdpi.com This permeabilization leads to the leakage of essential ions and metabolites from the cytoplasm, disrupting cellular homeostasis and ultimately causing cell death. researchgate.netmdpi.com
Table 1: Mechanistic Features of the Nigrocin Peptide Family
| Feature | Description | Reference |
|---|---|---|
| Primary Target | Microbial plasma membrane. | imrpress.com |
| Key Structural Motif | Amphipathic α-helix adopted in membrane environments. | nih.gov |
| Stabilizing Feature | "Rana box," a C-terminal disulfide-bridged loop found in many Nigrocins. | mdpi.combicnirrh.res.in |
| Primary Mechanism | Membrane permeabilization and disruption, leading to leakage of cellular contents. | mdpi.com |
| Secondary Action | Inactivation of undefined intracellular targets following membrane translocation. | imrpress.com |
Modulation of Microbial and Host Physiological Processes
This compound's biological activity extends to the direct modulation of physiological processes in both microbial pathogens and potentially host organisms.
Modulation of Microbial Processes: The primary physiological impact on microbes is the potent and rapid inhibition of growth and viability. capes.gov.brnih.gov This is achieved through the membrane disruption detailed previously. The efficacy of this process is quantified by the Minimum Inhibitory Concentration (MIC), which represents the lowest peptide concentration required to inhibit visible microbial growth. While specific MIC data for this compound is not widely published, data for the highly homologous peptide Nigrocin-1-OW2 demonstrates broad-spectrum activity against key pathogens.
Table 2: Antimicrobial Activity of Nigrocin-1-OW2 (a close homolog of this compound)
| Organism | Type | Minimum Inhibitory Concentration (MIC) in μM |
|---|---|---|
| Escherichia coli | Gram-negative Bacteria | 6.2 |
| Staphylococcus aureus | Gram-positive Bacteria | 3.1 |
| Candida albicans | Fungus (Yeast) | 6.2 |
Data sourced from studies on Nigrocin-1-OW2. vulcanchem.com
Modulation of Host Physiological Processes: Beyond their role as antimicrobial agents, amphibian peptides are recognized as components of the host's innate defense system that can aid in processes like wound repair. imrpress.com Research on other frog skin peptides, such as temporins, has shown they can promote the closure of keratinocyte monolayers by activating the epidermal growth factor receptor (EGFR) signaling pathway. imrpress.com This illustrates a sophisticated mechanism by which these peptides can modulate host cell behavior to facilitate tissue healing, a function that is an area of ongoing investigation for the Nigrocin family.
Biosynthesis, Genetic Regulation, and Post Translational Processing of Nigrocin 1 Ow4
Genetic Architecture and Transcriptional Control of Peptide Expression
The genetic foundation for Nigrocin-1-OW4, like other amphibian antimicrobial peptides, resides in precursor-encoding genes. Analysis of cDNAs encoding nigrocin peptides from various ranid frogs reveals a highly conserved gene structure. nih.govresearchgate.net These genes typically contain an open-reading frame (ORF) that encodes a precursor protein with a tripartite structure: an N-terminal signal peptide sequence, a central acidic spacer peptide region, and the C-terminal sequence of the mature antimicrobial peptide. researchgate.nettandfonline.com
In several Odorrana species, a highly conserved region of approximately 60 base pairs has been identified upstream of the start codon, suggesting a common regulatory mechanism for transcription. researchgate.net While the specific transcription factors that bind to the this compound gene promoter have not been fully elucidated, it is a known phenomenon in amphibians that the transcription of antimicrobial peptide genes is stimulated by environmental factors, particularly the presence of microbes. tandfonline.commdpi.com This indicates that the expression of the gene encoding this compound is likely inducible and regulated as part of the frog's innate immune response to pathogenic threats. mdpi.com Studies on different frog populations of the same species, such as Pelophylax nigromaculatus, have shown varied expression profiles of bioactive peptides, which suggests that local environmental conditions and pathogen exposure can influence the transcriptional activity of these defense peptide genes. tandfonline.com
Ribosomal Synthesis and Precursor Processing Pathways
The biosynthesis of this compound begins with the ribosomal translation of its corresponding mRNA into an inactive precursor protein, often referred to as a prepropeptide. nih.govtandfonline.com This entire process follows the secretory pathway common for exported proteins.
The initial segment of the precursor is the signal peptide, a sequence of approximately 20-22 amino acid residues. nih.govconicet.gov.ar This signal peptide guides the nascent polypeptide chain into the endoplasmic reticulum for subsequent processing and transport. conicet.gov.arconicet.gov.ar Following the signal peptide is an acidic spacer region, which is ultimately removed. nih.gov
The final stage of producing the active peptide involves significant post-translational modifications. The precursor is cleaved by trypsin-like proteases at specific di-basic amino acid sites (commonly Lys-Arg) to liberate the mature peptide from the C-terminus. researchgate.nettandfonline.com A defining characteristic of many peptides in the nigrocin family is the presence of a "Rana box," a conserved C-terminal heptapeptide (B1575542) sequence that includes two cysteine residues forming a crucial disulfide bridge. bicnirrh.res.in This intramolecular bond is vital for the peptide's structural stability and biological function. researchgate.net While not universal, other post-translational modifications such as C-terminal amidation are common among amphibian AMPs and are important for their biological activity. imrpress.comnih.gov
| Feature | Description | Reference |
| Synthesis Location | Ribosomes | mdpi.com |
| Initial Product | Inactive Precursor (Prepropeptide) | nih.govtandfonline.com |
| Precursor Structure | Signal Peptide - Acidic Spacer - Mature Peptide | researchgate.nettandfonline.com |
| Key Processing Step | Proteolytic cleavage at di-basic sites (e.g., Lys-Arg) | researchgate.nettandfonline.com |
| Common Modification | Disulfide bridge formation ("Rana box") | bicnirrh.res.inresearchgate.net |
Regulatory Networks Influencing Peptide Secretion
Following their synthesis and processing, mature antimicrobial peptides like this compound are stored in high concentrations within specialized dermal structures known as granular glands or serous glands. imrpress.com These glands function as reservoirs, keeping the peptides ready for rapid deployment. imrpress.com
The release of the glandular contents onto the skin surface is a regulated event, triggered primarily by external stimuli perceived as threats. imrpress.com This secretion is a key component of the amphibian innate immune defense and is typically initiated in response to physical injury, stress, or direct contact with pathogenic microorganisms like bacteria and fungi. imrpress.commdpi.com The presence of microbes on the skin can stimulate the synthesis and secretion of these peptides, forming a dynamic and responsive defensive barrier. mdpi.com While the precise signaling cascade controlling the secretion of this compound is not detailed, the process in amphibians is generally mediated by the nervous system, which enervates the granular glands, allowing for a swift and coordinated release of their antimicrobial contents to protect the organism from infection. researchgate.net
Cutting Edge Methodologies for Nigrocin 1 Ow4 Characterization
Integrative Omics Approaches for Peptide Discovery and Validation
The discovery and validation of antimicrobial peptides such as Nigrocin-1-OW4 are increasingly driven by integrative omics technologies. These high-throughput methods allow for a comprehensive analysis of the complete set of an organism's genes (genomics), RNA transcripts (transcriptomics), and proteins (proteomics), providing a holistic view of the biological processes that lead to the production of these defense molecules. nih.govnih.govpnnl.gov
Detailed Research Findings:
The identification of AMPs from frog skin, a rich source of novel bioactive compounds, often begins with a "peptidomic" or "transcriptomic" strategy. researchgate.netimrpress.com Researchers can construct a cDNA library from the skin secretions of a frog like Odorrana wuchuanensis. By analyzing the messenger RNA (mRNA) transcripts in this library, scientists can predict the amino acid sequences of the precursor proteins from which mature peptides like this compound are cleaved. nih.gov This transcriptomic approach is powerful because it leverages the highly conserved nature of the signal peptide region of AMP precursor genes, allowing for the targeted amplification and identification of a wide array of peptides from even small amounts of tissue.
For instance, studies on Odorrana species have utilized transcriptome analysis to reveal an extensive arsenal (B13267) of AMPs. researchgate.netnih.gov This process typically involves:
Sample Collection: Obtaining skin secretions, often through a mild stimulation, which contains a cocktail of bioactive peptides.
RNA Extraction and Sequencing: Isolating mRNA from the skin and using next-generation sequencing to generate a transcriptome database.
Bioinformatic Analysis: Assembling the sequence data to reconstruct full-length cDNA sequences encoding the AMP precursors. These sequences are then translated in silico to predict the mature peptide's amino acid sequence. plos.org
Validation: The predicted peptide sequences are then validated against data obtained from proteomic analyses, such as Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF) mass spectrometry, which directly measures the molecular weights of the peptides in the skin secretion. researchgate.net A study on the skin secretions of Odorrana andersonii and Odorrana wuchuanensis employed mass spectrometry to analyze the diversity of secreted peptides, providing peptidomic clues that complement transcriptomic data. researchgate.net
This integrative approach ensures a high degree of confidence in the identification and primary structure of novel peptides.
| Data Table: Omics-Based Discovery of this compound | |
| Methodology | Application in Peptide Discovery |
| Transcriptomics (cDNA Library Analysis) | Identifies the mRNA sequence encoding the peptide precursor, allowing for deduction of the mature peptide's amino acid sequence. nih.gov |
| Proteomics (Mass Spectrometry) | Directly measures the molecular mass of the peptide in natural secretions, confirming the existence and mass of the peptide predicted from the transcriptome. researchgate.net |
| Bioinformatics | Integrates transcriptomic and proteomic data to validate the primary structure and classify the peptide into families (e.g., the Nigrocin family). plos.org |
Advanced Spectroscopic and Microscopic Techniques for Functional Analysis
Once an antimicrobial peptide like this compound has been identified and synthesized, its mechanism of action is investigated through a combination of advanced spectroscopic and microscopic techniques. These methods provide insights into the peptide's three-dimensional structure and how it interacts with microbial membranes to exert its antimicrobial effect.
Detailed Research Findings:
A critical feature of many antimicrobial peptides, including those in the Nigrocin family, is their ability to adopt an amphipathic secondary structure, typically an α-helix, upon interacting with a membrane environment. imrpress.com This structural arrangement, with distinct hydrophobic and hydrophilic faces, is key to their membrane-disrupting activity.
Circular Dichroism (CD) Spectroscopy is a primary tool used to study the secondary structure of peptides in different environments. libretexts.orgwikipedia.org CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules like peptides. nih.gov The resulting spectrum is highly sensitive to the peptide's conformation. For example, a peptide that is unstructured in an aqueous solution will show a characteristic random coil spectrum. However, in the presence of membrane-mimicking environments such as sodium dodecyl sulfate (B86663) (SDS) micelles or trifluoroethanol (TFE), if the peptide folds into an α-helix, the CD spectrum will shift to show distinct negative bands around 208 and 222 nm. whiterose.ac.uk While specific CD studies on this compound are not widely published, studies on the related peptide Nigrocin 2 have used this technique to confirm its adoption of an α-helical structure in membrane-mimetic solutions, a property likely shared by this compound. whiterose.ac.uk
Nuclear Magnetic Resonance (NMR) Spectroscopy can provide a more detailed, atomic-level picture of a peptide's three-dimensional structure in solution. umn.edu By determining the structure of a peptide like Nigrocin 2 in SDS micelles, researchers have been able to identify the specific amino acid residues that form the amphipathic α-helix. whiterose.ac.uk This information is crucial for understanding the structure-activity relationship and for designing more potent synthetic analogs.
Microscopic techniques such as Transmission Electron Microscopy (TEM) can be used to visualize the physical effects of the peptide on bacterial cells. Studies on other novel AMPs have shown that TEM can reveal morphological changes to the bacterial cell wall and membrane, such as pore formation, membrane blebbing, or complete cell lysis, providing direct visual evidence of the peptide's membrane-disrupting mechanism. nih.gov
| Data Table: Spectroscopic and Microscopic Functional Analysis | |
| Technique | Information Gained |
| Circular Dichroism (CD) Spectroscopy | Determines the secondary structure (e.g., α-helix, β-sheet, random coil) of the peptide in various solvent environments, revealing conformational changes upon membrane interaction. nih.gov |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides high-resolution 3D structural data of the peptide, identifying the specific residues involved in forming structural motifs like amphipathic helices. whiterose.ac.ukumn.edu |
| Transmission Electron Microscopy (TEM) | Visualizes the direct impact of the peptide on microbial cell morphology, confirming membrane disruption and cell lysis. nih.gov |
In Vitro and Ex Vivo Models for Activity Assessment
To quantify the antimicrobial potency of this compound and evaluate its potential for practical use, researchers employ a range of in vitro and ex vivo models. These assays are fundamental for determining the spectrum of activity and the concentration at which the peptide is effective.
Detailed Research Findings:
In Vitro Activity Assessment: The primary method for assessing the antimicrobial activity of a peptide is the determination of its Minimum Inhibitory Concentration (MIC) . plos.org The MIC is the lowest concentration of the peptide that prevents the visible growth of a microorganism after a set incubation period. nih.gov This is typically performed using a broth microdilution assay, where a standardized suspension of bacteria or fungi is incubated with serial dilutions of the peptide. academicjournals.org Following the MIC, the Minimum Bactericidal Concentration (MBC) or Minimum Fungicidal Concentration (MFC) can be determined by plating the contents of the wells with no visible growth onto agar (B569324) plates to see if the microorganisms have been killed or merely inhibited. mdpi.com While specific MIC values for this compound are not extensively documented in publicly available literature, related peptides from Odorrana frogs have shown potent activity against a broad spectrum of microbes, including Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa, as well as fungi like Candida albicans. cpu-bioinfor.org
Ex Vivo Models: To bridge the gap between simple in vitro assays and complex in vivo systems, ex vivo models are used. These models use living tissue maintained outside the organism in a laboratory setting. whiterose.ac.uk For antimicrobial testing, porcine skin explants are a common and effective model because pig skin shares many structural and physiological similarities with human skin. nih.govmdpi.com An ex vivo wound model can be created, for instance, by making a burn or incision in the porcine skin, which is then infected with a specific pathogen. nih.gov The antimicrobial agent, such as a topical formulation containing this compound, can then be applied to the wound. The efficacy of the treatment is assessed by quantifying the reduction in viable bacteria in the tissue over time. nih.gov These models are advantageous as they can mimic aspects of an in vivo infection environment, including the presence of a tissue matrix and the potential for biofilm formation, providing a more stringent and clinically relevant test of an antimicrobial's effectiveness. umn.edunih.gov
| Data Table: Activity Assessment Models | |
| Model Type | Purpose |
| In Vitro (Broth Microdilution) | To determine the potency and spectrum of antimicrobial activity against specific microbial strains. plos.org |
| Ex Vivo (Porcine Skin Explant) | To evaluate the efficacy of the peptide in a model that more closely resembles a real-world application, such as a topical treatment for a skin infection. nih.govmdpi.com |
Computational and Bioinformatic Paradigms in Nigrocin 1 Ow4 Research
Predictive Algorithms for Peptide Functionality and Specificity
Predicting the biological function and target specificity of a peptide like Nigrocin-1-OW4 from its primary amino acid sequence is a cornerstone of modern AMP research. A variety of computational algorithms, often powered by machine learning, have been developed to achieve this. These tools analyze physicochemical properties encoded in the peptide's sequence—such as net charge, hydrophobicity, amphipathicity, and amino acid composition—to classify it as an AMP and predict its spectrum of activity (e.g., antibacterial, antifungal). frontiersin.orgnih.gov
For a peptide like this compound, these algorithms can screen its sequence (GILSGVLGMGKKIVCGLRGLC) to calculate key descriptors. For instance, its positive net charge and the arrangement of hydrophobic and hydrophilic residues are critical determinants of its ability to interact with and disrupt microbial membranes. sci-hub.senih.gov Machine learning models, including Support Vector Machines (SVM), Random Forests (RF), and Artificial Neural Networks (ANN), are trained on vast datasets of known AMPs and non-AMPs from repositories. frontiersin.orgacs.orgscielo.br These trained models can then predict with high accuracy whether a novel sequence like this compound is likely to possess antimicrobial properties. oup.com
Hierarchical prediction tools go a step further, not only identifying a peptide as an AMP but also classifying its specific function. nih.govresearchgate.net For example, tools like iAMPpred and ClassAMP use multi-label classification to predict if a peptide is antibacterial, antifungal, or antiviral. scielo.brresearchgate.netacs.org Such predictions are invaluable for prioritizing peptides like this compound for specific therapeutic applications and for understanding its role as a defense molecule in its native amphibian host. researchgate.net
Table 1: Selected Computational Tools for AMP Function Prediction
| Tool Name | Prediction Method | Key Features | Application to this compound |
|---|---|---|---|
| iAMPpred | Support Vector Machine (SVM) | Predicts AMPs and their functional class (antibacterial, antifungal, antiviral). scielo.br | Can classify this compound and predict its specific antimicrobial activities based on its sequence features. |
| CAMPR3 | RF, SVM, DA, ANN | Predicts AMPs using multiple machine learning models; contains a database of validated AMPs. oup.com | Benchmarks the antimicrobial potential of this compound against a large dataset of known peptides. |
| amPEPpy | Random Forest (RF) | A command-line tool designed for high-throughput prediction of AMPs from large sequence datasets. oup.com | Efficiently screens transcriptomic or genomic data from Odorrana species to identify this compound and other novel AMPs. |
| ClassAMP | SVM | Classifies AMPs based on their predicted activity against bacterial, fungal, or viral targets. researchgate.net | Helps to elucidate the specific microbial targets of this compound. |
| AMP-Designer | Sequence Moments / Statistical Rules | Uses descriptors based on hydrophobicity moments to design peptides with high selectivity. acs.org | Could be used to analyze the selectivity of this compound and guide modifications to improve its therapeutic index. |
De Novo Design and Optimization Strategies for Peptide Analogs
While naturally occurring peptides like this compound provide excellent templates, computational design strategies allow for the creation of novel analogs with enhanced potency, stability, and selectivity. sci-hub.sefrontiersin.org De novo design involves generating entirely new peptide sequences, while optimization focuses on modifying existing ones. Both approaches rely on a deep understanding of the structure-activity relationships (SAR) that govern AMP function. sci-hub.senih.gov
A primary strategy involves modulating key physicochemical properties. For this compound, this could mean systematically substituting amino acids to increase its net positive charge or fine-tune its hydrophobicity. mdpi.com Such changes can enhance the peptide's affinity for microbial membranes while minimizing its toxicity to host cells. frontiersin.org Computational tools, including helical wheel projections, can be used to visualize the amphipathic structure of a this compound analog, ensuring that hydrophobic and cationic residues are segregated on opposite faces of the helix—a common feature of membrane-active AMPs. mdpi.comnih.gov
More advanced strategies employ evolutionary algorithms or generative adversarial networks (GANs) to explore a vast sequence space for optimal peptides. frontiersin.orgelifesciences.org These methods can generate libraries of virtual peptides and screen them for desired attributes, such as high antimicrobial activity predicted by Quantitative Structure-Activity Relationship (QSAR) models. nih.gov A QSAR model built on data from the Nigrocin family could identify specific sequence motifs or properties that correlate with high potency, guiding the design of superior this compound analogs. mdpi.com
Data Mining and Database Construction for AMP Repositories
The foundation of all computational research on AMPs is the availability of large, well-curated databases. nih.govmdpi.com Repositories such as the Data Repository of Antimicrobial Peptides (DRAMP), the Antimicrobial Peptide Database (APD), and the Database of Antimicrobial Activity and Structure of Peptides (DBAASP) serve as central sources of information, cataloging thousands of peptides, including this compound and its relatives. nih.govcpu-bioinfor.orgoup.comoup.com These databases store critical information on peptide sequences, sources, structures, and experimentally validated biological activities. nih.govmdpi.com
Data mining these repositories is essential for uncovering patterns and trends that are not apparent from studying individual peptides. frontiersin.orgnih.gov By analyzing thousands of AMPs, researchers can identify conserved structural motifs, determine the prevalence of certain amino acids, and establish correlations between physicochemical properties and antimicrobial function. nih.gov For example, a mining study of amphibian AMPs revealed a strong bias towards cationic and hydrophobic peptides rich in glycine (B1666218) and lysine (B10760008), characteristics exemplified by this compound. nih.gov
These databases also serve as the training grounds for the predictive algorithms discussed previously. mdpi.comnih.gov The quality and comprehensiveness of the data directly impact the accuracy of machine learning models. acs.org As more data on Nigrocin-family peptides are generated and deposited, the predictive models become more refined, leading to a virtuous cycle of discovery where experimental data fuels computational prediction, and computational insights guide experimental design. cpu-bioinfor.orgnih.gov
Table 2: Profile of this compound and Related Peptides in AMP Databases
| Peptide Name | DRAMP ID | Amino Acid Sequence | Source Organism(s) |
|---|---|---|---|
| This compound | DRAMP01434 | GILSGVLGMGKKIVCGLRGLC | Odorrana andersonii |
| Nigrocin-1-OW2 | DRAMP01432 | GILGNIVGMGKKIVCGLSGLC | Odorrana andersonii, Odorrana wuchuanensis |
| Nigrocin-1-OW3 | DRAMP01433 | GILGNIVGMGKKVVCGLSGLC | Odorrana andersonii |
| Nigrocin-1-OR1 | DRAMP01429 | GLISGILGVGKKLVCGLSGLC | Odorrana andersonii |
| Nigrocin-2 | AP00507 | GIFGKILSAGKSLV-NH2 | Pelophylax nigromaculatus (formerly Rana nigromaculata) |
| Nigrocin-1 | AP00508 | GLLSKILGVGKALF-NH2 | Pelophylax nigromaculatus (formerly Rana nigromaculata) |
Comparative Studies and Structure Function Correlations General Principles
Cross-Species Comparison of Nigrocin-like Peptides
The nigrocin family of peptides is widely distributed among anuran species, particularly within the Rana and Odorrana genera. mdpi.comcapes.gov.br Nigrocin-1-OW4 itself is derived from the Wuchuan odorous frog, Odorrana wuchuanensis. researchgate.nettandfonline.com Comparative analysis of nigrocin peptides isolated from different frog species reveals both conserved features and significant variations, shedding light on their evolutionary relationships and functional adaptations.
A defining characteristic of many nigrocin peptides is the presence of a "Rana box," a heptapeptide (B1575542) motif at the C-terminus featuring a disulfide bridge between two cysteine residues (CGLXGLC). mdpi.comfrontiersin.orgfrontiersin.org This structural feature is observed across numerous nigrocin and other ranid frog AMPs, such as the brevinins. mdpi.comimrpress.com However, the necessity of the Rana box for antimicrobial activity is a subject of ongoing research, with some studies indicating its importance while others suggest it can be modified or even removed without a complete loss of function. mdpi.comfrontiersin.orgnih.gov
Sequence alignments of various nigrocin peptides demonstrate this diversity. While some regions show high conservation, other positions exhibit considerable amino acid substitutions. This variability is not random; it often occurs in the regions of the peptide that interact with microbial membranes, suggesting adaptation to different microbial threats. For instance, peptides from the same family, like Nigrocin-1 and Nigrocin-2 from Rana nigromaculata, display potent but varied antimicrobial activity against different bacteria. mdpi.com The table below illustrates the sequence similarity and diversity among selected nigrocin peptides from different Odorrana species.
| Peptide Name | Species of Origin | Amino Acid Sequence | Reference |
| This compound | Odorrana wuchuanensis | GILSGVLGMGKKIVCGLRGLC | cpu-bioinfor.org |
| Nigrocin-1-OW2 | Odorrana wuchuanensis | GILGNIVGMGKKIVCGLSGLC | novoprolabs.comvulcanchem.com |
| Nigrocin-1-OW5 | Odorrana andersonii | GILGNIVGMGKQVVCGLSGLC | cpu-bioinfor.org |
| Nigrocin-2JDa | Odorrana jingdongensis | GILSGVLGSGKKVLCGLSGLC | uniprot.org |
| Nigrocin-2GRc | Odorrana grahami | GLLSGILGAGKQKVCGLSGLC | uniprot.org |
| Nigrocin-6VL | Odorrana andersonii | GLLSGILGAGKQKVCGLSGLC | mdpi.com |
This table presents a selection of nigrocin peptides to highlight cross-species variations.
Identification of General Structure-Activity Principles in AMPs
The antimicrobial efficacy of nigrocin peptides, like other AMPs, is intrinsically linked to their physicochemical properties and three-dimensional structures. Several key principles govern their function:
Amphipathic Helicity: A predominant structural motif in many AMPs, including nigrocins, is the amphipathic α-helix. vulcanchem.comnih.gov This structure features a spatial separation of hydrophobic and hydrophilic (cationic) residues onto opposite faces of the helix. This arrangement is crucial for the peptide's ability to interact with and disrupt the lipid bilayer of microbial membranes. mdpi.comnih.gov Circular dichroism studies have confirmed that nigrocin peptides adopt a largely α-helical conformation in membrane-mimicking environments. nih.gov
Cationicity and Hydrophobicity: The net positive charge of AMPs, conferred by basic amino acid residues like lysine (B10760008) (K) and arginine (R), facilitates the initial electrostatic attraction to the negatively charged components of bacterial cell walls (e.g., lipopolysaccharides in Gram-negative bacteria and teichoic acids in Gram-positive bacteria). Following this initial binding, the hydrophobic face of the peptide inserts into the nonpolar core of the membrane, leading to its permeabilization and ultimately, cell death. researchgate.net The balance between cationicity and hydrophobicity is critical; excessive hydrophobicity can lead to indiscriminate toxicity toward host cells. nih.gov
The "Rana Box" and Structural Integrity: The C-terminal disulfide-bridged loop, or "Rana box," is thought to contribute to the structural stability of the peptide. frontiersin.orgvulcanchem.com While its direct role in antimicrobial action is debated, maintaining a stable conformation is essential for effective membrane interaction. mdpi.com Studies involving the modification or deletion of the Rana box in peptides like nigrocin-HL have shown that while it may not be indispensable, its alteration can significantly impact the peptide's potency and spectrum of activity. frontiersin.orgnih.gov For example, replacing the Rana box with a single amidated phenylalanine in nigrocin-HL resulted in a modified peptide with enhanced helicity and potent activity against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov
The following table summarizes key physicochemical properties that influence the activity of AMPs like this compound.
| Structural/Physicochemical Feature | Role in Antimicrobial Activity | Reference |
| Amphipathic α-helix | Facilitates interaction with and insertion into microbial membranes, leading to disruption. | mdpi.comnih.gov |
| Net Positive Charge (Cationicity) | Mediates initial electrostatic attraction to negatively charged microbial surfaces. | researchgate.net |
| Hydrophobicity | Drives the partitioning of the peptide into the lipid bilayer of the cell membrane. | nih.gov |
| Disulfide Bridge (Rana Box) | Contributes to the conformational stability of the peptide, which can influence its biological activity. | mdpi.comvulcanchem.com |
This table outlines the general principles of structure-activity relationships in antimicrobial peptides.
Adaptive Evolution of Peptide Functionality
The vast diversity of AMPs found in frog skin is a product of accelerated adaptive evolution, driven by the constant selective pressure exerted by pathogens in the environment. mdpi.comnih.gov Each frog species typically possesses a unique arsenal (B13267) of 10-20 different AMPs, often from multiple peptide families, suggesting that a cocktail of peptides provides a more robust defense against a wide range of microorganisms. imrpress.com
The evolutionary strategy for generating this peptide diversity is remarkable. Molecular cloning studies have revealed that the gene precursors of these peptides exhibit a striking pattern: the signal peptide and acidic spacer regions of the prepropeptide are highly conserved, even between distant frog species, while the C-terminal region encoding the mature AMP is hypervariable. imrpress.com This suggests a mechanism of rapid diversification acting specifically on the functional part of the peptide, allowing for quick adaptation to new or evolving microbial threats.
This rapid evolution can also be observed within a single species from different geographical locations. For example, populations of the dark-spotted frog (Pelophylax nigromaculatus) from different regions in China were found to express distinct repertoires of bioactive peptides, including different nigrocins. nih.gov This indicates that local environmental conditions and pathogen exposure play a significant role in shaping the evolutionary trajectory of these defense molecules. nih.govresearchgate.net The evolution of these peptides is significantly associated with specific ecological factors, reflecting the complex interplay between the host's immune defense and its environment. researchgate.net
Emerging Research Directions and Biotechnological Potential of Nigrocin 1 Ow4
Exploration of Novel Bioactivities Beyond Antimicrobial Action
While initially characterized by its antimicrobial properties, emerging evidence suggests that Nigrocin-1-OW4 and related amphibian peptides may possess a wider range of therapeutic activities. frontiersin.orgnih.govmdpi.com The exploration of these novel bioactivities is a significant and expanding area of research.
Detailed Research Findings:
Amphibian skin is a well-known reservoir of a vast array of bioactive peptides, many of which exhibit multiple biological functions. imrpress.commdpi.com Beyond direct antimicrobial effects, these peptides can modulate the host's immune response and participate in processes like wound healing. frontiersin.orgnih.gov While specific in-depth studies on the non-antimicrobial activities of this compound are still emerging, database entries and research on related peptides provide compelling directions for future investigation. frontiersin.org
One study on a different peptide, OA-GI13, also isolated from Odorrana andersonii, demonstrated significant antioxidant properties and the ability to protect skin from UVB-induced photodamage. researchgate.net This finding suggests that the peptidome of Odorrana andersonii is a source of diverse bioactive molecules, and it is plausible that this compound may also possess similar or other beneficial activities. Furthermore, some databases have cataloged this compound with potential immunomodulatory and wound healing properties, although the primary research supporting these claims requires more extensive investigation. frontiersin.org
The potential for anticancer activity is another promising avenue. Many AMPs have been shown to exhibit selective cytotoxicity against tumor cells. mdpi.com While direct evidence for this compound is not yet abundant, some peptide databases have associated it with anticancer activity. frontiersin.org This is an area ripe for further research, especially given that other natural peptides are being investigated for their anticancer properties. nih.govnih.gov
The table below summarizes the known and potential bioactivities of this compound and a related peptide from the same species.
| Peptide | Source Organism | Established Bioactivity | Potential/Emerging Bioactivities |
| This compound | Odorrana andersonii | Antibacterial, Antifungal | Immunomodulatory, Wound Healing, Anticancer frontiersin.org |
| OA-GI13 | Odorrana andersonii | Antioxidant, Skin Protection researchgate.net | Not yet fully explored |
Development of this compound as a Scaffold for Rational Design
The unique structural features of this compound make it an attractive candidate for use as a scaffold in the rational design of new therapeutic agents. nih.govnih.govnih.gov Rational design involves modifying the structure of a known bioactive molecule to enhance its therapeutic properties, such as potency and specificity, while reducing potential toxicity. nih.gov
Detailed Research Findings:
The concept of using natural peptides as scaffolds is a well-established strategy in drug discovery. nih.govnih.gov For antimicrobial peptides, this often involves techniques like amino acid substitution, cyclization, and the addition of chemical moieties to improve stability and activity. nih.gov Computational tools and databases are increasingly being used to predict the effects of these modifications, accelerating the design process. bicnirrh.res.inoup.commdpi.comfrontiersin.org
A study on a related peptide, nigrocin-HL from Hylarana latouchii, demonstrated the potential of this approach. frontiersin.org Researchers modified the "Rana box" motif, a conserved region in many nigrocin peptides, which resulted in an analog with significantly enhanced activity against methicillin-resistant Staphylococcus aureus (MRSA). frontiersin.org This highlights that the nigrocin family of peptides, including this compound, can serve as valuable templates for developing new antibiotics to combat resistant bacteria.
The primary amino acid sequence of this compound provides a blueprint for such design efforts. Its amphipathic nature, a common feature of many AMPs, is crucial for its interaction with microbial membranes. mdpi.com By systematically altering the amino acid composition, researchers can fine-tune the peptide's charge, hydrophobicity, and helical structure to optimize its activity against specific pathogens or even to develop novel functions.
The table below presents the primary structure of this compound, which forms the basis for its use as a molecular scaffold.
| Compound Name | Amino Acid Sequence |
| This compound | GILSGVLGMGKKIVCGLRGLC |
Considerations for Sustainable Bioprospecting and Ethical Sourcing
The increasing interest in natural products like this compound necessitates a strong focus on sustainable bioprospecting and ethical sourcing practices. bps.ac.uk Bioprospecting, the search for commercially valuable compounds from natural sources, must be conducted in a way that does not harm the environment and ensures fair and equitable sharing of any benefits that arise. bps.ac.uknih.gov
Detailed Research Findings:
The source of this compound, the frog Odorrana andersonii, is currently listed as a species of "Least Concern" by the International Union for Conservation of Nature (IUCN). ontosight.aiwikipedia.org However, its populations are facing threats from over-exploitation for food and habitat degradation. ontosight.aiwikipedia.orgmdpi.com This underscores the importance of responsible collection methods and conservation efforts to ensure the long-term survival of this species.
International frameworks like the Nagoya Protocol on Access and Benefit-Sharing provide a legal basis for ethical bioprospecting. nih.govnbaindia.orgmdpi.com This protocol emphasizes the importance of obtaining "Prior Informed Consent" (PIC) from the provider country and establishing "Mutually Agreed Terms" (MAT) to ensure that the benefits of research and commercialization are shared with the country and local communities where the genetic resources originate. bps.ac.uknih.gov Many countries are now in the process of implementing national legislation to align with the Nagoya Protocol. nbaindia.orgalliancebioversityciat.orggefieo.org
For a peptide like this compound, ethical sourcing would involve not only adhering to these international and national regulations but also supporting local conservation initiatives for Odorrana andersonii and its habitat. mdpi.comresearchgate.net Furthermore, the development of synthetic methods for producing this compound and its analogs in the laboratory can reduce the reliance on collecting from wild populations, thereby contributing to the conservation of the species.
The table below outlines the conservation status and key ethical considerations for the sourcing of this compound.
| Source Organism | IUCN Red List Status | Primary Threats | Ethical Sourcing Considerations |
| Odorrana andersonii | Least Concern ontosight.aiwikipedia.org | Over-exploitation, Habitat Change ontosight.aiwikipedia.orgmdpi.com | Adherence to the Nagoya Protocol (Prior Informed Consent, Mutually Agreed Terms), Support for local conservation efforts, Development of synthetic production methods bps.ac.uknih.gov |
Conclusion and Future Outlook in Nigrocin 1 Ow4 Research
Synthesis of Key Findings and Current Gaps in Knowledge
Nigrocin-1-OW4 is an antimicrobial peptide identified from the skin secretions of the Wuchuan odorous frog, Odorrana wuchuanensis. Its primary structure has been determined as the amino acid sequence GILSGVLGMGKKIVCGLRGLC. Database entries classify it as having antibacterial and antifungal properties.
Table 1: Antimicrobial Activity of Nigrocin-1 Peptides from Odorrana wuchuanensis
| Peptide | Target Organism | Minimum Inhibitory Concentration (MIC) (µM) |
|---|---|---|
| Nigrocin-1-OW2 | B. pyocyaneus | 12.4 |
| E. coli | 3.1-6.2 | |
| S. aureus | 3.1-6.2 | |
| C. albicans | 3.1-6.2 | |
| Nigrocin-1-OW5 | B. pyocyaneus | 5.1-10.2 |
| E. coli | 5.1-10.2 | |
| S. aureus | 5.1-10.2 |
This table presents data for peptides closely related to this compound, as specific MIC values for this compound are not currently available in published literature.
Furthermore, detailed investigations into the precise mechanism of action of this compound are lacking. It is presumed to share the membrane-disrupting capabilities common to many antimicrobial peptides, but the specific molecular interactions and structural changes induced in microbial membranes have not been elucidated. Information regarding its synthesis, both recombinantly and chemically, is also not specifically detailed in available research.
Prospective Avenues for Fundamental and Applied Research
Future research on this compound should prioritize a multi-faceted approach encompassing both fundamental understanding and potential applications.
Fundamental Research:
Chemical Synthesis and Structural Elucidation: The solid-phase synthesis of this compound is a critical first step to obtain sufficient quantities for detailed study. Subsequent structural analysis using techniques such as circular dichroism and nuclear magnetic resonance spectroscopy will be essential to determine its secondary structure in different environments, which is crucial for its function.
Comprehensive Antimicrobial Spectrum Analysis: A thorough evaluation of the antimicrobial activity of synthetic this compound against a broad panel of clinically relevant bacteria and fungi, including multidrug-resistant strains, is necessary to establish its spectrum of activity and potency.
Mechanism of Action Studies: Investigating how this compound interacts with and disrupts microbial membranes is a key research avenue. This can be achieved through various biophysical techniques, including fluorescence spectroscopy, electron microscopy, and model membrane systems.
Toxicity and Selectivity Assessment: A crucial aspect of developing any new therapeutic is to assess its toxicity towards mammalian cells. Hemolytic assays and cytotoxicity studies on various human cell lines will be vital to determine the therapeutic index of this compound.
Applied Research:
Peptide Engineering: Once the structure-activity relationship of this compound is better understood, peptide engineering strategies can be employed to design analogues with enhanced antimicrobial potency, improved stability, and reduced toxicity.
Synergistic Studies: Investigating the potential synergistic effects of this compound with conventional antibiotics could lead to combination therapies that are more effective and less prone to the development of resistance.
Formulation and Delivery: For any potential therapeutic application, the development of suitable formulations to ensure the stability and effective delivery of this compound to the site of infection will be a critical area of applied research.
Broader Implications for Antimicrobial Peptide Science
The study of this compound and the broader Nigrocin family of peptides contributes significantly to the overarching field of antimicrobial peptide science. The skin secretions of amphibians like Odorrana wuchuanensis represent a vast and largely untapped library of bioactive molecules. The discovery and characterization of novel peptides like this compound underscore the importance of biodiversity in the search for new drug leads.
Furthermore, understanding the structure-function relationships of these naturally occurring peptides provides valuable templates for the rational design of new synthetic antimicrobial agents. The insights gained from how these peptides selectively target microbial membranes without causing significant harm to the host can inform the development of a new generation of antibiotics with novel mechanisms of action, potentially circumventing existing resistance pathways. The continued exploration of peptides like this compound is therefore not just a quest for a single new drug, but a contribution to the foundational knowledge needed to address the growing crisis of antibiotic resistance.
Q & A
Q. What statistical approaches are optimal for analyzing dose-response relationships in this compound efficacy studies?
- Methodological Answer : Fit dose-response data to nonlinear regression models (e.g., sigmoidal curves using the Hill equation) to derive EC50/IC50 values. For high-throughput screening data, apply robust Z-factor analysis to assess assay quality. Use ANOVA with post-hoc Tukey tests for multi-group comparisons, and account for multiple testing corrections (e.g., Bonferroni) to minimize Type I errors. Open-source tools like R/Bioconductor or GraphPad Prism are recommended for reproducibility .
Q. What methodologies are recommended for studying the molecular interactions of this compound with cellular targets?
- Methodological Answer : Combine surface plasmon resonance (SPR) for real-time binding affinity measurements (KD), X-ray crystallography or cryo-EM for structural insights, and molecular dynamics simulations to predict binding thermodynamics. Validate functional interactions using siRNA knockdown or CRISPR-Cas9 gene editing in relevant cellular models .
Literature and Reproducibility
Q. How can a literature review be structured to identify knowledge gaps in this compound research?
- Methodological Answer :
Search Strategy : Use databases like PubMed, SciFinder, and Web of Science with Boolean operators (e.g., "this compound AND (synthesis OR bioactivity)").
Screening : Apply PRISMA guidelines to filter studies by relevance, excluding non-peer-reviewed sources.
Gap Analysis : Map findings to the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to highlight understudied areas (e.g., long-term toxicity, synergistic drug combinations).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
